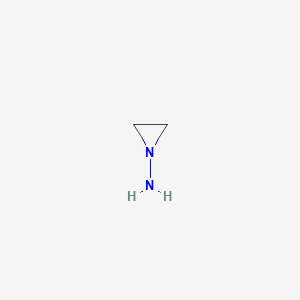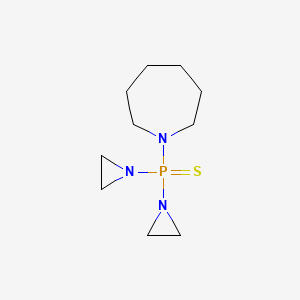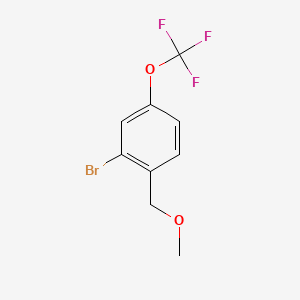
methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is an organic compound that features a naphthalene ring system substituted with an iodine atom and a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate typically involves the iodination of a tetrahydronaphthalene derivative followed by the introduction of a carbamate group. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene with iodine in the presence of a suitable oxidizing agent to form the iodinated intermediate. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
化学反应分析
Types of Reactions
Methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid derivative.
科学研究应用
Methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate exerts its effects depends on its interaction with molecular targets. The iodine atom and carbamate group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, leading to specific physiological effects.
相似化合物的比较
Similar Compounds
- N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Uniqueness
Methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where iodine’s reactivity is advantageous.
属性
CAS 编号 |
1210-13-5 |
|---|---|
分子式 |
C12H14INO2 |
分子量 |
331.15 g/mol |
IUPAC 名称 |
methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C12H14INO2/c1-16-12(15)14-11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5,10-11H,6-7H2,1H3,(H,14,15) |
InChI 键 |
FUMDWBGYZTWGQC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1C(CCC2=CC=CC=C12)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


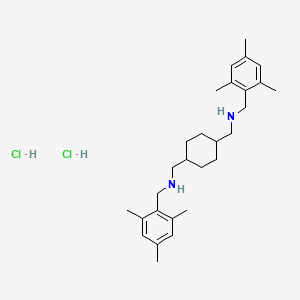
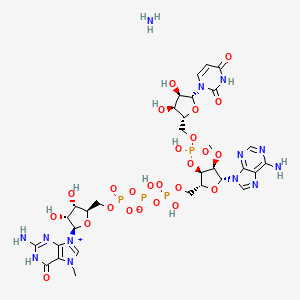
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
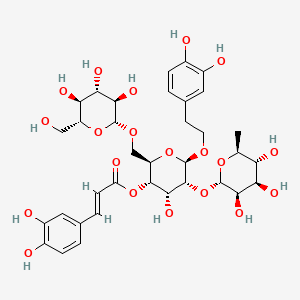
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)

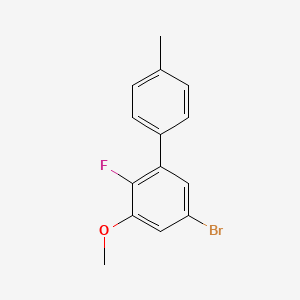
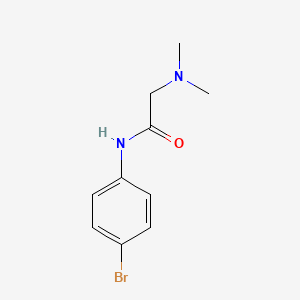
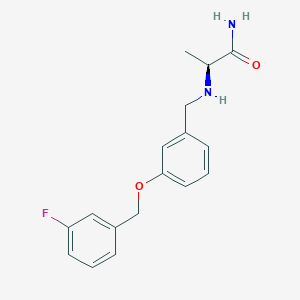
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
